molecular formula C20H23NO2 B5806938 N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5806938
M. Wt: 309.4 g/mol
InChI Key: QJFVNAFZDXBPOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (BMPPC) is a chemical compound with potential therapeutic applications in the treatment of various diseases. This compound is a pyran derivative that has been synthesized and studied extensively in recent years.

Scientific Research Applications

N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. This compound has been studied extensively in vitro and in vivo, and has shown promising results in preclinical studies. N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the growth of cancer cells, reduce the formation of amyloid beta plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. Inhibition of HDACs can result in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to inhibit the activity of monoamine oxidase B (MAO-B), which is an enzyme that degrades dopamine. Inhibition of MAO-B can result in increased dopamine levels in the brain, which can protect dopaminergic neurons in Parkinson's disease.
Biochemical and Physiological Effects
N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have various biochemical and physiological effects. This compound has been shown to induce the expression of tumor suppressor genes, inhibit the formation of amyloid beta plaques, and protect dopaminergic neurons. N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to have anti-inflammatory and antioxidant properties, which can protect cells from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has several advantages for lab experiments. This compound is relatively easy to synthesize and purify, and its purity can be easily verified using various analytical techniques. N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has also been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to use in lab experiments. However, the limitations of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide include its limited solubility in water, which can make it difficult to administer in vivo, and its relatively low potency compared to other compounds.

Future Directions

There are several future directions for the study of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One direction is to investigate the potential therapeutic applications of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide in other diseases such as Huntington's disease, multiple sclerosis, and stroke. Another direction is to study the structure-activity relationship of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide and its derivatives to improve its potency and selectivity. Finally, the development of novel drug delivery systems for N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can improve its solubility and bioavailability, which can enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the reaction of 4-phenyl-2-butanone with benzylamine and methylamine in the presence of acetic acid. This reaction results in the formation of N-benzyl-N-methyl-4-phenyltetrahydro-2H-pyran-4-carboxamide as a white crystalline powder. The yield of this reaction is relatively high, and the purity of the compound can be easily verified using various analytical techniques such as NMR, IR, and HPLC.

properties

IUPAC Name

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21(16-17-8-4-2-5-9-17)19(22)20(12-14-23-15-13-20)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFVNAFZDXBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.